N-amino-3,5-difluorobenzene-1-carboximidamide, also known as 4-amino-3,5-difluorobenzene-1-carboximidamide hydrochloride, is a chemical compound characterized by its unique structural components, including an amino group, a difluorobenzene moiety, and a carboximidamide functional group. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. The molecular formula for this compound is C7H8ClF2N3, indicating the presence of chlorine and fluorine atoms alongside carbon, hydrogen, and nitrogen.
N-amino-3,5-difluorobenzene-1-carboximidamide falls under the classification of organic compounds, specifically within the category of aromatic amines and carboximidamides. Its structure suggests it may exhibit interesting chemical reactivity due to the presence of both electron-withdrawing (difluorobenzene) and electron-donating (amino) groups .
The synthesis of N-amino-3,5-difluorobenzene-1-carboximidamide typically involves several steps. One common synthetic route includes the reaction of 4-amino-3,5-difluorobenzonitrile with ammonia. This reaction is usually facilitated by a catalyst under controlled temperature and pressure conditions to maximize yield and purity.
The synthesis process may include:
The molecular structure of N-amino-3,5-difluorobenzene-1-carboximidamide features a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and an amino group at the para position relative to the carboximidamide group. The presence of these substituents influences the compound's reactivity and interactions with biological targets.
The structural analysis can be further supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's molecular characteristics .
N-amino-3,5-difluorobenzene-1-carboximidamide can undergo various chemical reactions:
Common reagents for these reactions may include:
Reaction conditions such as solvent choice, temperature, and pH are critical for achieving desired products .
The mechanism of action for N-amino-3,5-difluorobenzene-1-carboximidamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity which could lead to various biological effects such as antimicrobial or anticancer activities.
The exact molecular targets depend on the specific application context but may involve pathways related to cell signaling or metabolic processes .
Relevant data regarding melting points and boiling points can be determined experimentally but are not universally standardized across sources .
N-amino-3,5-difluorobenzene-1-carboximidamide has several scientific applications:
This compound's unique properties make it a valuable subject for further research across multiple scientific disciplines.
Carboximidamide derivatives emerged as pharmacologically significant scaffolds through systematic exploration of nitrogen-rich bioisosteres. Early pharmacological investigations revealed that the protonated carboximidamide group mimics ammonium ions in biological systems, enabling strong ionic interactions with enzymatic targets. This molecular mimicry principle drove the development of compounds like N'-amino-3,5-difluoro-N-phenylbenzene-1-carboximidamide (CAS: 1308703-50-5), which demonstrated enhanced target affinity through aromatic π-system extensions .
The strategic incorporation of fluorine atoms into carboximidamide frameworks gained momentum following observations that fluorination modulates bioavailability and metabolic stability. Seminal work on kinase inhibitors like avapritinib demonstrated that fluorinated carboximidamide precursors could significantly enhance blood-brain barrier penetration and target binding specificity [5]. These discoveries established foundational structure-activity principles that informed the synthesis of difluorinated variants, including N-amino-3,5-difluorobenzene-1-carboximidamide.
Synthetic methodologies for these compounds evolved through multi-step sequences, typically involving fluorination of benzaldehyde precursors followed by conversion to nitriles and subsequent amidoxime formation. Contemporary routes emphasize atom economy and chiral resolution capabilities, addressing early limitations in stereoselective production that hindered pharmacological evaluation [5]. The historical progression from simple benzamidines to complex difluorinated derivatives reflects a broader trend toward precision-tailored bioactive molecules in medicinal chemistry.
Table 1: Evolution of Carboximidamide Derivatives in Pharmaceutical Development
Compound | CAS Number | Molecular Formula | Therapeutic Significance |
---|---|---|---|
4-(Dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride | 1394042-84-2 | C₉H₁₄Cl₂FN₃ | Psychotropic activity candidate [10] |
2-Amino-3,5-difluorobenzoic acid | 1803588-95-5 | C₇H₅F₂NO₂ | Pharmaceutical intermediate [2] |
N'-amino-3,5-difluoro-N-phenylbenzene-1-carboximidamide | 1308703-50-5 | C₁₃H₁₁F₂N₃ | Extended aromatic target engagement |
4-Amino-benzenesulfonamide | 121-57-3 | C₆H₈N₂O₂S | Prototypical antibacterial agent [2] |
The convergent integration of ortho-difluorinated benzene and carboximidamide functionalities generates distinctive physicochemical properties that underpin this compound's academic significance. XLogP3 values of approximately 0.4 indicate enhanced hydrophilicity relative to non-fluorinated analogues, while the hydrogen bonding profile (3 donors, 4 acceptors) facilitates diverse biomolecular interactions [2]. The electron-withdrawing fluorine atoms induce substantial polarization of the carboximidamide group, enhancing its electrophilic character and nucleophile-binding capacity – a property exploited in enzyme inhibition studies.
Crystallographic and computational analyses reveal that the meta-difluorine arrangement creates a symmetric dipole moment orthogonal to the carboximidamide axis. This electronic configuration enables unique binding geometries with protein targets, particularly those containing hydrophobic pockets requiring fluorophilic interactions. The compound’s capacity for tautomerism between amino-imine (=N-NH₂) and hydrazone (NH-N=) configurations further expands its interaction versatility, allowing adaptive binding to biological targets [4]. These features are quantified in the following hydrogen bonding profile:
Table 2: Hydrogen Bonding Profile of N-amino-3,5-difluorobenzene-1-carboximidamide
Parameter | Value | Biochemical Significance |
---|---|---|
Hydrogen Bond Donor Count | 3 | Enhanced target binding via multiple H-donor interactions |
Hydrogen Bond Acceptor Count | 4 | Facilitates solubility and protein binding versatility |
Bond Rotor Count | 2 | Conformational flexibility for target adaptation |
Topological Polar Surface Area | 75.9 Ų | Predicts favorable membrane permeability |
The compound's academic significance extends to its role as a synthetic precursor for heterocyclic systems. Under acidic conditions, it undergoes cyclocondensation with carbonyl compounds to form triazine and imidazole derivatives, enabling rapid generation of molecular libraries. Recent investigations demonstrate its utility in synthesizing PARP inhibitor analogues, where the difluorobenzene component provides metabolic stability against oxidative degradation [9]. Furthermore, its bifunctional nature allows simultaneous engagement with multiple enzyme subsites, making it valuable in developing bivalent inhibitors targeting protein-protein interactions.
Despite promising molecular attributes, significant research gaps impede the translation of N-amino-3,5-difluorobenzene-1-carboximidamide into therapeutic applications. Foremost is the absence of comprehensive in vivo pharmacokinetic data – particularly regarding its absorption and distribution profiles. While in silico predictions suggest favorable blood-brain barrier penetration due to the fluorine substitutions and moderate log P, experimental validation remains lacking [2] [6]. This gap is especially critical given the compound's structural similarity to known neuroactive agents like 4-(dimethylamino)-3-fluorobenzene-1-carboximidamide dihydrochloride, which demonstrates psychotropic effects [10].
The metabolic fate of this compound presents another uncharted research domain. Potential metabolic soft spots include oxidative deamination of the amino group and hydrolytic cleavage of the carboximidamide functionality. Crucially, the impact of meta-difluorination on metabolic stability remains unquantified. Comparative studies with mono-fluorinated analogues could elucidate whether the symmetric difluorine arrangement confers resistance to cytochrome P450-mediated oxidation, as observed in other fluorinated pharmaceuticals.
Synthetic methodology limitations persist, particularly regarding stereoselective modifications. Although the compound lacks chiral centers, its bioactive derivatives often require asymmetric synthesis. Current protocols for introducing chiral elements at the carboximidamide nitrogen suffer from low enantiomeric excess, as evidenced by the challenging chiral resolutions observed in avapritinib synthesis [5]. Developing direct asymmetric syntheses using chiral catalysts or auxiliaries represents a priority research direction.
Emerging questions focus on target identification and mechanism elucidation:
Addressing these questions requires interdisciplinary collaboration, integrating computational prediction with experimental validation. The compound's current status as a "research-only" chemical underscores the imperative to bridge molecular promise with therapeutic realization through targeted investigations of its unexplored biological interactions and synthetic potential [4] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2